molecular formula C25H23N5O2 B2503047 (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1795409-87-8

(4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2503047
CAS No.: 1795409-87-8
M. Wt: 425.492
InChI Key: AXEAPDRULYDCNX-UHFFFAOYSA-N
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Description

(4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a sophisticated chemical scaffold designed for advanced pharmaceutical and biochemical research. This compound integrates multiple pharmacologically active motifs, including a benzoylpiperidine group and a hybrid 1,2,3-triazole-pyrrole system, making it a valuable candidate for probing complex biological systems. Its primary research application is anticipated in the exploration of novel enzyme inhibitors and receptor modulators, particularly given the known role of similar 1,2,3-triazole-containing compounds in mediating protein-protein interactions and signal transduction pathways. The structural complexity of this molecule offers a versatile platform for investigating structure-activity relationships (SAR) in medicinal chemistry programs, potentially leading to the development of new chemical probes for targets in oncology and neuroscience. Researchers can utilize this compound as a key intermediate or a core structure in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

phenyl-[1-(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2/c31-23(19-9-3-1-4-10-19)20-13-17-29(18-14-20)25(32)22-24(28-15-7-8-16-28)30(27-26-22)21-11-5-2-6-12-21/h1-12,15-16,20H,13-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEAPDRULYDCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring with a triazole and pyrrole moiety. The presence of these diverse functional groups contributes to its varied biological activities.

Molecular Formula

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: 306.36 g/mol

Lipinski's Rule of Five

The compound adheres to Lipinski's rule, indicating good oral bioavailability:

  • Molecular Weight: 306.36 g/mol
  • LogP: 3.5 (predicted)
  • Hydrogen Bond Donors: 2
  • Hydrogen Bond Acceptors: 5

Antioxidant Activity

Research indicates that related compounds exhibit significant antioxidant properties. For instance, derivatives with similar structures have shown improved antioxidant activity compared to their precursors, suggesting potential in mitigating oxidative stress-related diseases .

Antiviral Activity

The compound's structural analogs have demonstrated inhibitory effects against various viruses, including the Middle East respiratory syndrome coronavirus (MERS-CoV). In vitro studies on similar triazole derivatives reported IC₅₀ values ranging from 0.09 μM to 0.57 μM against MERS-CoV, indicating promising antiviral potential .

Enzyme Inhibition

Compounds with piperidine structures are often associated with enzyme inhibition. Specifically, they have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and infections . The synthesized derivatives showed varying degrees of inhibition, with some exhibiting significant activity against AChE.

The biological activity of the compound is hypothesized to arise from its interaction with specific molecular targets:

  • Enzyme Binding: The piperidine and triazole moieties may facilitate binding to enzyme active sites, altering their function.
  • Receptor Modulation: The compound may interact with cellular receptors, influencing signaling pathways involved in inflammation and viral replication.

Study on Antiviral Properties

A study focused on triazole derivatives demonstrated that modifications in the phenyl ring significantly affected antiviral potency. The introduction of electron-withdrawing groups enhanced the inhibitory action against viral targets, highlighting the importance of structure-activity relationships in drug design .

Evaluation of Antioxidant Effects

In a comparative analysis of synthesized compounds, one derivative exhibited superior antioxidant capacity compared to its parent compound. This improvement was attributed to enhanced electron donation capabilities due to structural modifications .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (μM)Reference
Triazole AAntiviral0.09
Triazole BAntioxidant-
Piperidine CAChE Inhibition0.25
Piperidine DUrease Inhibition0.30

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A library of substituted triazole derivatives, including similar structures, was synthesized and evaluated for cytotoxic activity against various cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 0.99 μM against the BT-474 cancer cell line, indicating its potential as a lead compound for further development in cancer therapy .

Protein Kinase Inhibition

The compound has also been investigated for its inhibitory effects on protein kinases, which are critical targets in cancer treatment. In related studies, modifications of similar triazole-based compounds were tested against a panel of kinases, revealing varying degrees of inhibitory activity . Understanding the structure-activity relationship is crucial for optimizing these compounds for enhanced efficacy.

Synthesis and Characterization

The synthesis of (4-benzoylpiperidin-1-yl)(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)methanone involves several key steps that can be adapted from established methodologies in organic synthesis. The process typically includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions to form the triazole moiety.
  • Piperidine Derivative Synthesis : Benzoylation of piperidine derivatives to introduce the benzoyl group.

This compound's synthesis may follow protocols similar to those outlined in various literature sources that document the preparation of piperidine and triazole derivatives .

Mechanistic Studies

Mechanistic studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through various pathways, including tubulin polymerization inhibition . This suggests that this compound may also exhibit such mechanisms.

Antimicrobial Properties

Some derivatives have demonstrated promising antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of biological activity beyond anticancer effects . This opens avenues for exploring its use in treating infections.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating a series of triazole derivatives, one compound exhibited significant cytotoxicity against multiple cancer cell lines. This study employed assays such as MTT to assess cell viability and elucidated the potential mechanisms behind the observed effects .

Case Study 2: Protein Kinase Inhibition

Another investigation focused on the structure-function relationship of triazole derivatives in inhibiting specific kinases involved in cancer progression. The findings underscored the importance of structural modifications in enhancing inhibitory potency .

Comparison with Similar Compounds

Key Observations :

  • In contrast, the trifluoromethyl groups in increase hydrophobicity and resistance to oxidative metabolism, favoring blood-brain barrier penetration.
  • The pyrazole derivative lacks the triazole’s hydrogen-bonding capacity, which may limit its utility in targets requiring polar interactions.

Q & A

Q. What are optimal storage conditions for long-term stability?

  • Guidelines :
  • Solid state : Store at –20°C under argon, shielded from light (prevents benzoylpiperidine photodegradation) .
  • Solution : Avoid repeated freeze-thaw cycles; use tert-butanol as a cryoprotectant .

Q. How to scale up synthesis without compromising purity?

  • Process :
  • Batch vs. flow chemistry : Flow systems reduce exothermic risks in triazole formation .
  • Purification : Automated flash chromatography (gradient elution) for >100 mg batches .

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